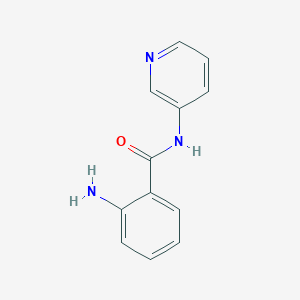

2-amino-N-(pyridin-3-yl)benzamide

CAS No.: 76102-92-6

Cat. No.: VC1983707

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76102-92-6 |

|---|---|

| Molecular Formula | C12H11N3O |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 2-amino-N-pyridin-3-ylbenzamide |

| Standard InChI | InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) |

| Standard InChI Key | KNACUADYYQPXOO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N |

Introduction

Chemical Identity and Properties

2-Amino-N-(pyridin-3-yl)benzamide, with the molecular formula C₁₂H₁₁N₃O, is characterized by an amino group at the 2-position of a benzamide core structure and a pyridin-3-yl group attached to the nitrogen of the amide. This arrangement of functional groups provides the molecule with distinct chemical and biological properties.

Structural Information

The molecular structure of 2-amino-N-(pyridin-3-yl)benzamide features a 2-aminobenzene ring connected to a pyridin-3-yl group through an amide linkage. The presence of both electron-donating (amino) and electron-withdrawing (amide) groups creates an interesting electronic distribution within the molecule.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Amino-N-(pyridin-3-yl)benzamide

The compound features multiple hydrogen bond donor and acceptor sites, which contribute to its ability to interact with various biological targets. The amino group at the 2-position can participate in hydrogen bonding as a donor, while the pyridine nitrogen and amide group can act as hydrogen bond acceptors.

Synthesis Methods

Several methods for synthesizing 2-amino-N-(pyridin-3-yl)benzamide and related compounds have been reported in the literature. These synthetic approaches typically involve the formation of an amide bond between 2-aminobenzoic acid derivatives and 3-aminopyridine.

Traditional Amidation Approach

The most straightforward approach involves the activation of 2-aminobenzoic acid followed by coupling with 3-aminopyridine. The carboxylic acid group is typically converted to a more reactive intermediate, such as an acid chloride or activated ester, to facilitate the amide bond formation.

The general synthetic route can be outlined as follows:

-

Activation of 2-aminobenzoic acid using thionyl chloride or other activating agents

-

Coupling of the activated acid with 3-aminopyridine

-

Purification of the final product through recrystallization or column chromatography

Alternative Synthetic Routes

Research has shown that benzamide derivatives can also be synthesized through alternative routes. For example, one approach involves the use of coupling reagents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of bases like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) .

Another interesting synthetic method, as seen in related compounds, involves the reaction of α-bromoketones with aminopyridines in the presence of oxidizing agents . While this particular method has been reported for N-(pyridin-2-yl)amides, similar strategies might be adaptable for the synthesis of our target compound.

Structural Analogs and Derivatives

Several structural analogs of 2-amino-N-(pyridin-3-yl)benzamide have been reported, each with specific modifications that can alter their chemical and biological properties. Studying these analogs provides valuable insights into structure-activity relationships.

Common Structural Analogs

Table 2: Structural Analogs of 2-Amino-N-(pyridin-3-yl)benzamide

| Compound | Molecular Formula | CAS Number | Key Structural Difference |

|---|---|---|---|

| 2-Amino-4-chloro-N-(pyridin-3-yl)benzamide | C₁₂H₁₀ClN₃O | 926224-60-4 | Addition of chlorine at 4-position |

| 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide | C₁₃H₁₃N₃O₂ | Not specified | Methoxy at 2-position, amino at 5-position |

| 2-Amino-N-(pyridin-2-ylmethyl)benzamide | C₁₃H₁₃N₃O | 57786-49-9 | Pyridin-2-ylmethyl instead of pyridin-3-yl |

| 3-Amino-N-(pyridin-2-yl)benzamide | C₁₂H₁₁N₃O | Not specified | Amino at 3-position, pyridin-2-yl instead of pyridin-3-yl |

| 2-Amino-N-(2-oxo-1H-pyridin-3-yl)benzamide | C₁₂H₁₁N₃O₂ | 88369-33-9 | 2-Oxo-1H-pyridin-3-yl instead of pyridin-3-yl |

The presence of additional functional groups or changes in the position of existing groups can significantly affect the compound's physicochemical properties and biological activities. For instance, the addition of a chlorine atom at the 4-position, as seen in 2-amino-4-chloro-N-(pyridin-3-yl)benzamide, can enhance lipophilicity and potentially alter binding interactions with biological targets.

Structure-Activity Relationships

The structure-activity relationships of benzamide derivatives have been studied in various contexts. The positioning of the amino group on the benzene ring and the choice of heterocyclic substituent can dramatically influence biological activity.

For example, in related compounds, 2-aminobenzamides with suitable substituents have shown potential as enzyme inhibitors and receptor modulators. The 2-amino group is particularly important as it can form critical hydrogen bonding interactions with biological targets .

Biological Activity and Applications

While specific information about the biological activity of 2-amino-N-(pyridin-3-yl)benzamide is limited in the provided search results, the compound and its derivatives have potential applications in various fields based on the properties of related compounds.

Structure-Based Drug Design Implications

The unique structural features of 2-amino-N-(pyridin-3-yl)benzamide make it an interesting candidate for structure-based drug design. The compound contains:

-

Multiple hydrogen bond donors and acceptors

-

An aromatic system capable of π-stacking interactions

-

A relatively flexible amide linkage

-

A fairly rigid pyridine ring

These features allow for versatile interactions with biological targets, potentially enabling the design of compounds with high affinity and selectivity for specific receptors or enzymes.

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 2-amino-N-(pyridin-3-yl)benzamide and confirm its identity and purity.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural elucidation. Both ¹H and ¹³C NMR can provide valuable information about the connectivity and environment of atoms within the molecule.

Mass spectrometry (MS) can be used to confirm the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would appear at m/z 213, corresponding to the molecular weight of C₁₂H₁₁N₃O.

Infrared (IR) spectroscopy can identify key functional groups, including:

-

NH₂ stretching bands (3300-3500 cm⁻¹)

-

Amide C=O stretching (1630-1690 cm⁻¹)

-

Aromatic C=C stretching (1400-1600 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of organic compounds like 2-amino-N-(pyridin-3-yl)benzamide. These techniques can separate the target compound from impurities or synthesis by-products.

Chemical Reactivity

Understanding the chemical reactivity of 2-amino-N-(pyridin-3-yl)benzamide is essential for further derivatization and optimization of its properties.

Reactivity of the Amino Group

The primary amino group at the 2-position can undergo various reactions:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization followed by various transformations (e.g., Sandmeyer reaction)

-

Condensation reactions with carbonyl compounds

These transformations can be exploited to introduce additional functionality and modulate the compound's properties.

Amide Bond Reactivity

The amide bond connecting the benzene ring and the pyridine moiety is relatively stable under physiological conditions but can be hydrolyzed under harsh acidic or basic conditions. This stability contributes to the compound's potential utility as a drug candidate, as it would likely resist metabolic degradation through amide hydrolysis.

Future Research Directions

Several promising avenues for future research on 2-amino-N-(pyridin-3-yl)benzamide and its derivatives can be identified:

-

Systematic investigation of its biological activity profile across different therapeutic targets

-

Development of more efficient synthetic routes, particularly methods suitable for large-scale production

-

Exploration of structural modifications to optimize pharmacokinetic properties

-

Investigation of potential applications beyond pharmaceuticals, such as in materials science or catalysis

The versatility of the 2-aminobenzamide scaffold and the pyridine ring opens numerous possibilities for further exploration and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume